Cas no 1194-64-5 (2-chloro-6-methylbenzaldehyde)
2-chloro-6-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-6-methylbenzaldehyde
- 6-Chloro-2-methylbenzaldehyde
- DTXSID70499407
- PS-4617
- CS-0043396
- 2-chloro-6-methyl-benzaldehyde
- SY129784
- Benzaldehyde,2-chloro-6-methyl-
- 3-chloro tolualdehyde
- 1194-64-5
- 2-Chloro-6-methylbenzadehyde
- Benzaldehyde, 2-chloro-6-methyl-
- 2-Chloro-6-methylbenzaldehyde, 96%
- EN300-140523
- A804289
- Z1203162282
- J-508967
- SCHEMBL910073
- MFCD01934409
- S10415
- FT-0633456
- AKOS005255247
- AM84205
- BAA19464
- DB-041470
- BBL100891
- STL554685
-
- MDL: MFCD01934409
- Inchi: 1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
- InChI Key: CCYFXIJPJFSTSU-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C)=C1C=O
Computed Properties
- Exact Mass: 154.01900
- Monoisotopic Mass: 154.0185425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: Grayish yellow, white crystalline powder
- Density: 1.195
- Melting Point: 36-40 °C
- Boiling Point: 74 °C/0.4 mmHg
- Flash Point: Fahrenheit: 208.4 ° f
Celsius: 98 ° c - Refractive Index: 1.575
- PSA: 17.07000
- LogP: 2.46090
- Sensitiveness: Air Sensitive
- Solubility: Not determined
2-chloro-6-methylbenzaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37
-
Hazardous Material Identification:
- Safety Term:S26-36/37
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
2-chloro-6-methylbenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-chloro-6-methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 680133-1G |
2-chloro-6-methylbenzaldehyde |
1194-64-5 | 1g |
¥595.51 | 2023-11-29 | ||
| TRC | C602043-10mg |
2-Chloro-6-methylbenzaldehyde |
1194-64-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C602043-50mg |
2-Chloro-6-methylbenzaldehyde |
1194-64-5 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C602043-100mg |
2-Chloro-6-methylbenzaldehyde |
1194-64-5 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Fluorochem | 032490-1g |
2-Chloro-6-methylbenzaldehyde |
1194-64-5 | 98% | 1g |
£18.00 | 2022-02-28 | |
| Fluorochem | 032490-25g |
2-Chloro-6-methylbenzaldehyde |
1194-64-5 | 98% | 25g |
£450.00 | 2022-02-28 | |
| Fluorochem | 032490-100g |
2-Chloro-6-methylbenzaldehyde |
1194-64-5 | 98% | 100g |
£1500.00 | 2022-02-28 | |
| Apollo Scientific | OR29025-5g |
2-Chloro-6-methylbenzaldehyde |
1194-64-5 | 0.98 | 5g |
£65.00 | 2025-02-19 | |
| Apollo Scientific | OR29025-25g |
2-Chloro-6-methylbenzaldehyde |
1194-64-5 | 0.98 | 25g |
£241.00 | 2025-02-19 | |
| Chemenu | CM219674-25g |
2-Chloro-6-methylbenzaldehyde |
1194-64-5 | 95+% | 25g |
$355 | 2022-06-14 |
2-chloro-6-methylbenzaldehyde Suppliers
2-chloro-6-methylbenzaldehyde Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-chloro-6-methylbenzaldehyde
Professional Introduction to 2-Chloro-6-methylbenzaldehyde (CAS No. 1194-64-5)
2-Chloro-6-methylbenzaldehyde, with the chemical formula C₈H₇ClO, is a significant compound in the field of organic synthesis and pharmaceutical research. Its CAS number, CAS No. 1194-64-5, uniquely identifies it in scientific literature and industrial applications. This aromatic aldehyde features a chloro substituent at the 2-position and a methyl group at the 6-position of the benzene ring, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The structural attributes of 2-Chloro-6-methylbenzaldehyde contribute to its reactivity and utility in multiple chemical transformations. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for selective functionalization, enabling the construction of complex molecular architectures. This property has made it a valuable building block in the development of novel therapeutic agents.
In recent years, 2-Chloro-6-methylbenzaldehyde has garnered attention in the synthesis of bioactive compounds, particularly in the realm of medicinal chemistry. Its aldehyde functionality serves as a nucleophilic acceptor in condensation reactions, facilitating the formation of Schiff bases and other heterocyclic structures. These derivatives have shown promise in various biological assays, including anti-inflammatory, antimicrobial, and anticancer activities.
One notable application of 2-Chloro-6-methylbenzaldehyde is in the preparation of kinase inhibitors, which are critical targets in oncology research. The compound's ability to undergo selective modifications allows for the fine-tuning of pharmacophoric elements, enhancing binding affinity to specific kinase domains. Recent studies have demonstrated its role in developing small-molecule inhibitors that exhibit potent activity against tyrosine kinases, contributing to advancements in targeted cancer therapies.
The pharmaceutical industry has also explored the use of 2-Chloro-6-methylbenzaldehyde as a precursor in the synthesis of antiviral agents. Its structural motif is reminiscent of several known antiviral drugs that target viral proteases and polymerases. By leveraging its reactivity, researchers have synthesized analogs that exhibit inhibitory effects against various viral strains, highlighting its potential in combating emerging infectious diseases.
Beyond pharmaceutical applications, 2-Chloro-6-methylbenzaldehyde finds utility in agrochemical research. Derivatives derived from this compound have been investigated for their herbicidal and fungicidal properties. The chloro and methyl substituents enhance its interaction with biological targets in plants, leading to effective weed and pathogen control. This underscores its importance not only in medicinal chemistry but also in sustainable agricultural practices.
The synthetic methodologies involving 2-Chloro-6-methylbenzaldehyde continue to evolve with advancements in green chemistry principles. Researchers are increasingly focusing on developing eco-friendly synthetic routes that minimize waste and energy consumption. Catalytic processes and solvent-free reactions have been explored to enhance efficiency while reducing environmental impact. These innovations align with global efforts to promote sustainable chemical manufacturing.
The role of computational chemistry in optimizing reactions involving 2-Chloro-6-methylbenzaldehyde cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes with high accuracy, thereby reducing experimental trial-and-error. This approach has accelerated the discovery pipeline for new drug candidates and functional materials derived from this compound.
In conclusion, 2-Chloro-6-methylbenzaldehyde (CAS No. 1194-64-5) remains a cornerstone in organic synthesis and pharmaceutical development. Its unique structural features and reactivity make it indispensable for constructing bioactive molecules with diverse therapeutic applications. As research progresses, continued exploration of its potential will undoubtedly yield further breakthroughs in medicine and related fields.
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